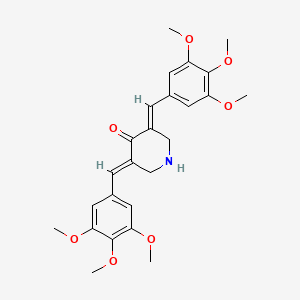![molecular formula C12H10N6O2 B15001884 N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B15001884.png)
N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes two benzoxadiazole rings connected by an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE typically involves the following steps:
Formation of the Benzoxadiazole Rings: The initial step involves the synthesis of the benzoxadiazole rings. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 2,1,3-benzoxadiazole.
Imination Reaction: The next step involves the introduction of the imino group. This can be achieved by reacting the benzoxadiazole with an appropriate amine under controlled conditions to form the imino derivative.
Cyclization: The final step involves the cyclization of the imino derivative to form the tetrahydrobenzoxadiazole structure. This can be achieved through a series of condensation reactions under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxadiazole derivatives, while reduction reactions may yield reduced benzoxadiazole derivatives.
Applications De Recherche Scientifique
(6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the study of biological processes and pathways. It is also used as a probe for the detection of specific biomolecules.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and products, including polymers, dyes, and coatings.
Mécanisme D'action
The mechanism of action of (6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, including the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone: An organic compound consisting of a 5-membered lactam ring.
N-Methylpyrrolidone: A derivative of 2-pyrrolidone, used as a solvent in various industrial processes.
Benzoxazole: A heterocyclic compound similar to benzoxadiazole, used in the synthesis of various organic molecules.
Uniqueness
(6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE is unique due to its specific structure, which includes two benzoxadiazole rings connected by an imino group. This unique structure imparts specific chemical and biological properties to the compound, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C12H10N6O2 |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
5-(2,1,3-benzoxadiazol-5-ylimino)-6,7-dihydro-4H-2,1,3-benzoxadiazol-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-7-4-11-12(18-20-17-11)5-9(7)14-6-1-2-8-10(3-6)16-19-15-8/h1-3,7H,4-5,13H2 |
Clé InChI |
YFJRMAKUJCEJJK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=NC2=CC3=NON=C3C=C2)CC4=NON=C41)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001806.png)
![4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15001821.png)
![2-amino-7-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001827.png)

![2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001840.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-(hydroxymethyl)-1,2-oxazole-3-carbohydrazide](/img/structure/B15001842.png)
![7-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15001849.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001852.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B15001860.png)
![N-{2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B15001889.png)
![N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15001897.png)
![Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B15001898.png)
![4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol](/img/structure/B15001899.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B15001905.png)
